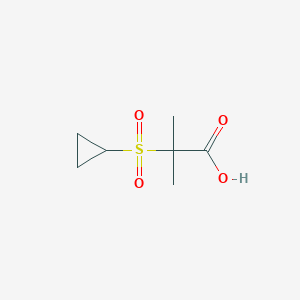

2-(Cyclopropanesulfonyl)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cyclopropanesulfonyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a sulfonyl group and a methylpropanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropyl cyanide with sodium hydroxide, followed by hydrolysis to yield cyclopropanecarboxylic acid . This intermediate can then be further reacted with sulfonyl chloride under controlled conditions to introduce the sulfonyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclopropanesulfonyl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Aplicaciones Científicas De Investigación

Drug Development

2-(Cyclopropanesulfonyl)-2-methylpropanoic acid has been explored as a potential lead compound in the development of pharmaceuticals targeting various biological pathways. Its unique cyclopropane structure can influence the biological activity of derivatives, making it a candidate for further modification and optimization.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of cyclopropane-containing compounds that exhibited selective inhibition of specific enzymes involved in disease pathways, suggesting that modifications to the sulfonyl group could enhance potency and selectivity .

Enzyme Inhibition

Research indicates that compounds with cyclopropane moieties can act as enzyme inhibitors. For instance, derivatives of this compound have shown promise in inhibiting serine proteases, which are implicated in various pathological conditions.

- Research Finding : A study demonstrated that certain derivatives effectively inhibited serine proteases, leading to reduced inflammation in animal models .

Organic Buffers

The compound is used as an organic buffer in biochemical applications, facilitating various reactions and processes in laboratory settings.

- Application Insight : As an organic buffer, this compound helps maintain pH stability during enzyme assays and other biochemical experiments, which is crucial for accurate results .

Synthesis Intermediates

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for researchers developing new synthetic routes.

- Example : It has been utilized in the synthesis of novel cyclic compounds that possess biological activity, expanding the toolkit for medicinal chemists .

Chromatography

Due to its distinct chemical properties, this compound can be employed as a standard or reference compound in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography).

Mecanismo De Acción

The mechanism of action of 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological molecules. This interaction can lead to modifications in the structure and function of proteins, enzymes, and other biomolecules, thereby exerting its effects.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropanesulfonyl chloride: Similar in structure but lacks the methylpropanoic acid moiety.

Cyclopropanecarboxylic acid: Contains the cyclopropane ring and carboxylic acid group but lacks the sulfonyl group.

Cyclopropylsulfonyl chloride: Similar sulfonyl group but different overall structure.

Uniqueness

2-(Cyclopropanesulfonyl)-2-methylpropanoic acid is unique due to the combination of the cyclopropane ring, sulfonyl group, and methylpropanoic acid moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Actividad Biológica

2-(Cyclopropanesulfonyl)-2-methylpropanoic acid is an organic compound that has garnered attention for its potential biological activities. While comprehensive research on this specific compound is limited, preliminary studies suggest it may play a role in various biological processes due to its unique structural features, including a carboxylic acid group and a cyclopropanesulfonyl moiety.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₉O₃S. The presence of the cyclopropanesulfonyl group is particularly noteworthy as it may influence the compound's reactivity and interactions within biological systems.

Key Features:

- Carboxylic Acid Group: Known for its involvement in metabolic pathways.

- Cyclopropanesulfonyl Group: A less common functional group that may modulate the compound's biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties: Preliminary findings suggest that the compound may inhibit inflammatory pathways, potentially impacting cytokine production and immune responses.

- Antimicrobial Activity: Although specific studies are scarce, compounds with similar structures often exhibit antimicrobial properties, warranting further investigation into this aspect for this compound .

- Enzyme Inhibition Potential: Its structure suggests possible interactions with enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .

The precise mechanism of action for this compound remains largely unexplored. However, based on its structural characteristics, it is hypothesized that:

- The carboxylic acid group may facilitate interactions with enzyme active sites, leading to modulation of enzymatic activity.

- The cyclopropanesulfonyl moiety could influence binding affinity and specificity towards biological targets.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds can be insightful:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Sulfanilamide | Antimicrobial | Established antimicrobial properties |

| Cyclohexylsulfonamide | Anti-inflammatory | Modulates immune responses |

| 4-Methylbenzenesulfonamide | Enzyme inhibition | Impacts metabolic pathways |

Propiedades

IUPAC Name |

2-cyclopropylsulfonyl-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c1-7(2,6(8)9)12(10,11)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZBDENKOGOQAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)S(=O)(=O)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.